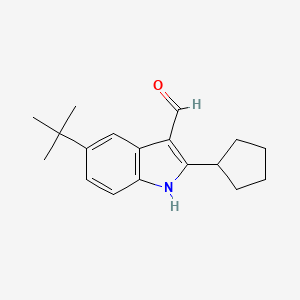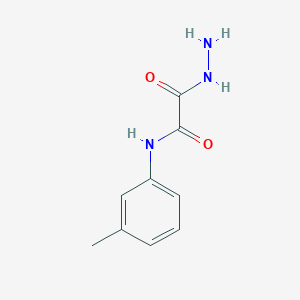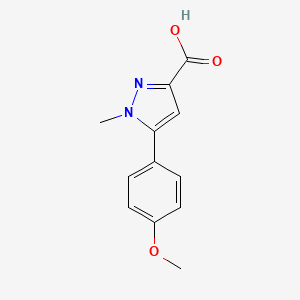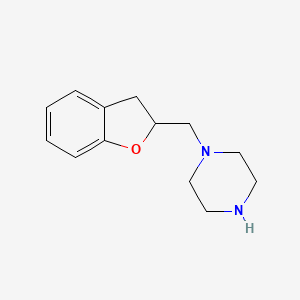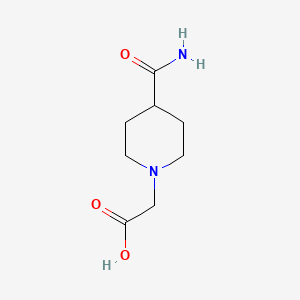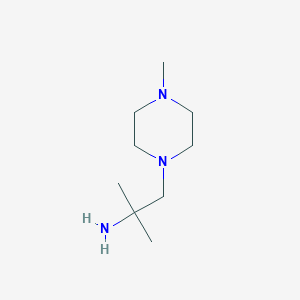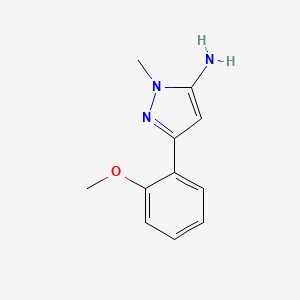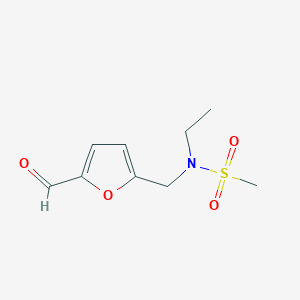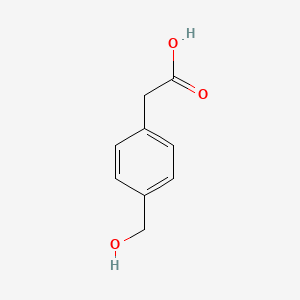
4-(羟甲基)苯乙酸
概述
描述
4-(Hydroxymethyl)phenylacetic acid is an organic compound with the molecular formula C9H10O3. It is a white to almost white crystalline solid with a melting point of 131-134°C . This compound is known for its role as an intermediate in organic synthesis and has various applications in the fields of chemistry, biology, and medicine.
科学研究应用
合成技术和化学转化
- 4-(羟甲基)苯乙酸用于制备各种化合物。例如,一项研究详细介绍了一种新的制备4-(BOC-氨基酰氧甲基)苯乙酸的方法,这对固相肽合成至关重要(Plaue & Heissler, 1987)。
- 改进的合成方法已经开发出来,用于苯乙酸衍生物的制备,展示了它在化学合成中的重要性以及优化其生产的持续努力(Ling-ling, 2003)。
微生物降解和生物技术
- 4-(羟甲基)苯乙酸在微生物降解途径中发挥作用。例如,它是假单胞菌等细菌降解芳香化合物的关键中间体,表明其在环境和生态方面的重要性(Raju, Kamath, & Vaidyanathan, 1988)。
- 在生物技术领域,大肠杆菌菌株已经进行代谢工程改造,以产生包括4-羟基苯乙酸在内的芳香化合物,展示了其在可持续生产有价值化学品方面的潜力(Koma et al., 2012)。
药用和生物应用
- 4-(羟甲基)苯乙酸及其衍生物已被探索用于潜在的药用应用。例如,苯乙酸的某些酯类化合物显示出抗心律失常活性,表明它们在药物开发中的潜力(Chorvat et al., 1993)。
- 该化合物也已被研究其生物效应,例如其在减轻炎症和水肿中的作用,进一步强调了其潜在的治疗用途(Liu et al., 2014)。
作用机制
Target of Action
It is known that phenylacetic acid derivatives can interact with various enzymes in the body .
Mode of Action
It is known that phenylacetic acid derivatives can undergo various reactions at the benzylic position, including free radical bromination and nucleophilic substitution .
Biochemical Pathways
It is known that phenylacetic acid derivatives can be involved in the metabolism of flavonoids, a class of polyphenols .
Result of Action
It is known that phenylacetic acid derivatives can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Action Environment
The action, efficacy, and stability of 4-(Hydroxymethyl)phenylacetic acid can be influenced by various environmental factors. For instance, it is recommended to avoid dust formation and ensure adequate ventilation when handling this compound . Furthermore, it is known that the compound can serve as the main body of insoluble polypeptide , suggesting that its solubility could influence its action and efficacy.
安全和危害
4-(Hydroxymethyl)phenylacetic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
未来方向
4-(Hydroxymethyl)phenylacetic acid is a potential chiral ligand and can be used for inducing and synthesizing a chiral compound . It is mainly applied to the synthesis of rock kinase and a norepinephrine transporter inhibitor, namely, nertadiol dimesylate . It has received considerable attention from those in the medical community due to its highly potent reactivity .
生化分析
Biochemical Properties
4-(Hydroxymethyl)phenylacetic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with histone deacetylase 6 (HDAC6), a key enzyme involved in the regulation of microtubule dynamics and protein degradation . The interaction between 4-(Hydroxymethyl)phenylacetic acid and HDAC6 can modulate the acetylation status of non-histone proteins, thereby affecting various cellular processes.
Cellular Effects
4-(Hydroxymethyl)phenylacetic acid influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of HDAC6, leading to changes in the acetylation status of proteins such as α-tubulin and heat shock protein 90 (Hsp90) . These changes can impact cell migration, cell-cell interactions, and the stability of survival and anti-apoptotic factors.
Molecular Mechanism
The molecular mechanism of 4-(Hydroxymethyl)phenylacetic acid involves its binding interactions with biomolecules and its ability to modulate enzyme activity. The compound can inhibit the catalytic activity of HDAC6, leading to increased acetylation of its substrates . This inhibition can affect the stability and function of proteins involved in cell survival and stress responses. Additionally, 4-(Hydroxymethyl)phenylacetic acid can influence gene expression by altering the acetylation status of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Hydroxymethyl)phenylacetic acid can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that 4-(Hydroxymethyl)phenylacetic acid can maintain its activity over extended periods, but its effects may diminish as it degrades . Long-term exposure to the compound can lead to sustained changes in protein acetylation and cellular metabolism.
Dosage Effects in Animal Models
The effects of 4-(Hydroxymethyl)phenylacetic acid vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and protein acetylation without causing significant toxicity . At high doses, it may exhibit toxic or adverse effects, such as respiratory irritation and skin irritation . These threshold effects highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
4-(Hydroxymethyl)phenylacetic acid is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have distinct biological activities . The compound can also influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism.
Transport and Distribution
The transport and distribution of 4-(Hydroxymethyl)phenylacetic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its biochemical effects.
Subcellular Localization
4-(Hydroxymethyl)phenylacetic acid exhibits specific subcellular localization patterns that influence its activity and function. The compound can be directed to particular cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm, where it interacts with HDAC6 and other cytoplasmic proteins, modulating their activity and function.
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(Hydroxymethyl)phenylacetic acid involves the reaction of 4-methylphenylacetic acid with N-bromosuccinimide to produce 4-bromomethylphenylacetic acid. This intermediate is then reacted with sodium acetate to form 2-(4-(acetohydroxy methyl ester) phenylacetic acid. The ester is subsequently hydrolyzed under alkaline conditions to yield 4-(Hydroxymethyl)phenylacetic acid .
Industrial Production Methods
Industrial production methods for 4-(Hydroxymethyl)phenylacetic acid typically involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing production costs and environmental impact.
化学反应分析
Types of Reactions
4-(Hydroxymethyl)phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide
属性
IUPAC Name |
2-[4-(hydroxymethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-6-8-3-1-7(2-4-8)5-9(11)12/h1-4,10H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZBPBKAANKOJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391028 | |
| Record name | 4-(Hydroxymethyl)phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73401-74-8 | |
| Record name | 4-(Hydroxymethyl)phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Hydroxymethyl)phenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
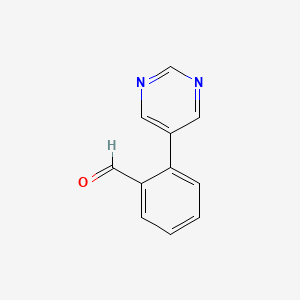

![2-hydroxy-N'-[(3-hydroxy-2-benzofuran-1-yl)methylidene]benzohydrazide](/img/structure/B1307275.png)
![3-[(2-Chloro-4-fluorophenyl)methoxyimino]-1-(2-phenyl-1,3-thiazol-5-yl)propan-1-one](/img/structure/B1307280.png)
